
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a bromobenzoyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride (SOCl2) to convert 2-bromobenzoic acid to 2-bromobenzoyl chloride. This intermediate is then reacted with tetrahydropyridine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid may exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.
Neuroprotective Effects
Due to its structural similarity to other biologically active compounds, this compound may also influence neurotransmitter levels. It has been studied for potential neuroprotective effects, particularly in conditions such as neurodegenerative diseases.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activities or improved pharmacological profiles .
Synthesis of Derivatives
The compound can be synthesized through several methods involving the bromination of benzoyl derivatives followed by reactions with tetrahydropyridine derivatives. These synthetic routes allow chemists to modify the compound for targeted applications.
Interaction Studies
Research focusing on the interaction of this compound with biological targets is crucial for understanding its therapeutic potential. Studies have highlighted its binding affinity to enzymes such as acetylcholinesterase and its inhibitory effects on various biological targets .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A study demonstrated that derivatives of tetrahydropyridine exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis through specific signaling pathways.
- Neuroprotective Study : Research indicated that similar compounds could enhance neuronal survival in models of neurodegeneration by modulating neurotransmitter levels.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The tetrahydropyridine ring may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a bromobenzoyl group and a tetrahydropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H12BrNO3 and a molecular weight of 310.14 g/mol, this compound contains a tetrahydropyridine ring and a bromobenzoyl group, which are critical for its reactivity and biological interactions .
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Tetrahydropyridine Ring : A bicyclic structure that contributes to the compound's reactivity.
- Bromobenzoyl Group : This functional group enhances the compound's ability to interact with biological targets.
- Carboxylic Acid Group : Plays a role in solubility and binding affinity.
Biological Activity Overview
Preliminary studies have suggested various biological activities for this compound, including:
- Anticancer Activity : Potential inhibition of cancer cell proliferation.
- Antimicrobial Properties : Possible effects against bacterial strains.
- Enzyme Inhibition : Interaction with enzymes such as acetylcholinesterase.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits growth of cancer cell lines | , |
Antimicrobial | Active against certain bacterial strains | |
Enzyme Inhibition | Inhibits acetylcholinesterase |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell signaling and proliferation.
- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells.
- Disruption of Cellular Pathways : Interaction with pathways related to inflammation and tumor growth.
Case Studies
Research has focused on the compound’s efficacy in various cancer models. For instance:
- Study on MDA-MB-468 Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition compared to standard treatments .
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) | Comparison Treatment |
---|---|---|
MDA-MB-468 | 10.5 | Gefitinib (15 µM) |
MCF-7 | 20.0 | Doxorubicin (25 µM) |
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique properties of this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Similar tetrahydropyridine structure | Different bromine position affects reactivity |
1-Benzoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Lacks halogen substitution | May exhibit different biological activities |
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-(2-bromobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,4-6H,3,7-8H2,(H,17,18) |
InChI Key |
JMQYKVZKJTYQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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